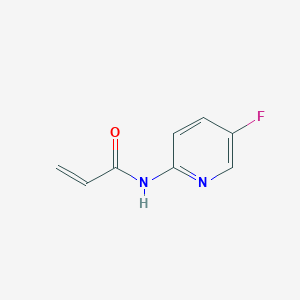methanamine CAS No. 866010-06-2](/img/structure/B2901344.png)
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine, also known as TTP488, is a novel small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one to form an intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product.
Starting Materials
4-chlorobenzaldehyde, 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one, sodium borohydride
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one in ethanol to form an intermediate Schiff base., Step 2: The Schiff base is then reduced with sodium borohydride in methanol to yield the final product, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine.
Mecanismo De Acción
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine acts as a selective antagonist of the receptor for advanced glycation end products (RAGE), a transmembrane receptor that is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. By blocking the binding of RAGE to its ligands, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can reduce neuroinflammation and promote neuroprotection.
Efectos Bioquímicos Y Fisiológicos
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in the brain and peripheral tissues. It also promotes the expression of anti-inflammatory cytokines, such as IL-10. In addition, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can enhance the clearance of amyloid-beta, a key pathological hallmark of Alzheimer's disease, from the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its selectivity for RAGE, which reduces the potential for off-target effects. It is also well-tolerated and has a good safety profile. However, one of the limitations of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its relatively low potency, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential therapeutic applications of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine in other diseases, such as multiple sclerosis and traumatic brain injury. Moreover, the combination of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Finally, the development of more potent RAGE antagonists may provide new opportunities for the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective antagonism of RAGE provides a novel approach for the treatment of inflammatory and neurodegenerative diseases. Further research is warranted to optimize its synthesis, investigate its therapeutic potential in other diseases, and explore its combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection. In clinical trials, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been well-tolerated and showed promising results in improving cognitive function in patients with Alzheimer's disease.
Propiedades
IUPAC Name |
3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-20(2,3)23-18(16-7-5-4-6-8-16)14-24-19(23)22-13-15-9-11-17(21)12-10-15/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQAGXUKUBOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

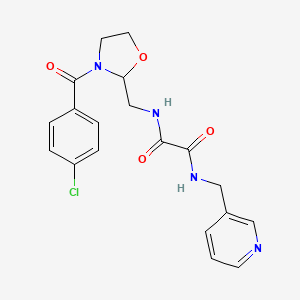
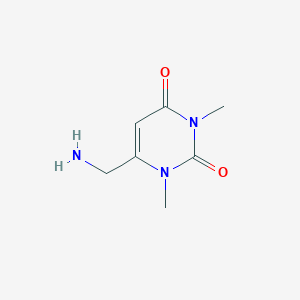
![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)
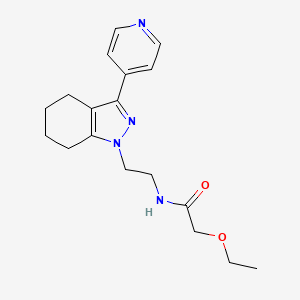
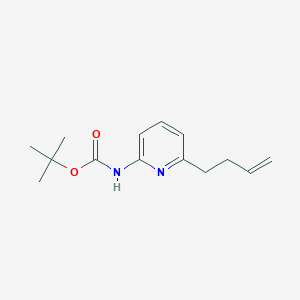
![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
